N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
CAS No.:
Cat. No.: VC8988257
Molecular Formula: C17H14Cl2N4OS
Molecular Weight: 393.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14Cl2N4OS |
|---|---|
| Molecular Weight | 393.3 g/mol |
| IUPAC Name | N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H14Cl2N4OS/c1-23-14-8-3-2-7-13(14)21-17(23)25-10-15(24)22-20-9-11-5-4-6-12(18)16(11)19/h2-9H,10H2,1H3,(H,22,24)/b20-9+ |
| Standard InChI Key | XSCZHQDYUAKQFV-AWQFTUOYSA-N |
| Isomeric SMILES | CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
| SMILES | CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Introduction
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound characterized by its unique structural features, including a hydrazide functional group and a dichlorophenyl moiety. The compound's molecular formula is C15H14Cl2N4S, and it possesses a molecular weight of approximately 353.26 g/mol. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Synthesis and Preparation
The synthesis of N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves multi-step reactions that require precise conditions to ensure the formation of the desired product. The process may involve the condensation of appropriate precursors, followed by purification steps to isolate the compound.
Biological Activities and Potential Applications
Preliminary studies indicate that this compound exhibits significant biological activities, including potential interactions with enzymes and receptors involved in disease pathways. Further research is necessary to fully elucidate its pharmacological profile and mechanisms of action.
| Biological Activity | Potential Application |
|---|---|
| Interaction with Enzymes and Receptors | Therapeutic Targets |
| Antimicrobial or Anticancer Potential | Drug Development |
Comparison with Similar Compounds
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide shares structural similarities with other compounds but stands out due to its specific combination of functionalities.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide | Contains a pyrazole ring | Antimicrobial | Pyrazole moiety |
| 1-(3,4-Dichlorobenzyl)-2-methylbenzimidazole | Benzimidazole base structure | Anticancer | Lacks hydrazide functionality |
| N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide | Dichlorophenyl and benzimidazole | Potential therapeutic targets | Combination of functionalities |
Future Research Directions
Future studies should focus on elucidating the compound's pharmacological profile, exploring its potential therapeutic applications, and investigating its interactions with biological targets. Molecular docking studies and in vitro assays can provide valuable insights into its mechanism of action and efficacy.
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